6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Description
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a heterocyclic compound featuring a fused triazole and pyridine core. The molecule is substituted with a bromine atom at position 6, a methyl group at position 3, and a carboxylic acid functional group at position 7. These substituents confer distinct physicochemical and electronic properties:
- Bromine introduces electron-withdrawing effects, enhancing reactivity in cross-coupling reactions.
- Carboxylic acid enables hydrogen bonding and salt formation, critical for biological interactions and solubility in polar solvents.
The compound’s molecular formula is inferred as C₉H₆BrN₃O₂, with a molecular weight of 288.12 g/mol (calculated by adding Br to the parent compound from , C₉H₇N₃O₂, MW 209.23) . While direct data for the brominated derivative is absent in the evidence, this estimation aligns with structural analogs (e.g., brominated triazolopyridines in and ).
Properties
Molecular Formula |
C8H6BrN3O2 |
|---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C8H6BrN3O2/c1-4-10-11-7-2-5(8(13)14)6(9)3-12(4)7/h2-3H,1H3,(H,13,14) |
InChI Key |
MHFPJOABEQTMMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C(C(=C2)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method yields the desired triazolopyridine compound with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-mediated synthesis can be advantageous due to its eco-friendly nature and high yield. Additionally, the reaction conditions can be optimized to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Condensation: Reagents such as alcohols or amines in the presence of dehydrating agents like DCC (dicyclohexylcarbodiimide) are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted triazolopyridine derivatives can be formed.
Condensation Products: Esters or amides of the triazolopyridine compound.
Oxidation and Reduction Products: Oxidized or reduced forms of the triazolopyridine compound.
Scientific Research Applications
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral, antibacterial, and anticancer compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: It serves as a probe in biological studies to understand enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The triazolopyridine ring can bind to enzymes and receptors, modulating their activity. The bromine atom and carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid with structurally related triazolopyridine derivatives:
Key Differences and Implications:
Substituent Positioning: Bromine at position 6 (vs. 7 in ) alters electronic distribution and reactivity. For example, 6-bromo derivatives may favor electrophilic substitution at the pyridine ring .
Functional Group Effects :
- The free carboxylic acid in the target compound contrasts with esterified analogs (e.g., ), which exhibit higher lipophilicity (logP ~2.5 vs. ~1.8 for the acid form) . This impacts solubility and bioavailability.
Synthetic Utility :
- Bromine facilitates Suzuki-Miyaura cross-coupling reactions, making the compound a versatile intermediate for attaching aryl/heteroaryl groups .
- The methyl group may hinder certain reactions (e.g., nucleophilic substitution) but improve stability in acidic conditions compared to chloro analogs .
Research Findings:
- Medicinal Chemistry : Carboxylic acid derivatives (e.g., ) are prioritized for kinase inhibitor development due to their ability to form hydrogen bonds with ATP-binding pockets .
- Thermal Stability: Methyl-substituted triazolopyridines () show higher decomposition temperatures (~250°C) compared to non-methylated analogs (~220°C), suggesting improved thermal resilience .
Biological Activity
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, biological activity, and relevant research findings.
Structural Characteristics
- Molecular Formula : C7H6BrN3
- Molecular Weight : 212.050 g/mol
- SMILES Notation : CC1=NN=C2N1C=C(C=C2)Br
The compound features a triazole ring fused with a pyridine moiety, which is known to influence its biological properties.
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. In vitro studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi. For instance, triazole derivatives often target the cell membrane or interfere with metabolic pathways in microorganisms.
Neuropharmacological Effects
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has been studied for its effects on the central nervous system (CNS). It has shown promise as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This modulation can enhance synaptic transmission and has potential implications in treating neurodegenerative diseases such as Alzheimer's.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer activity. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and induction of oxidative stress.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Significant inhibition of bacterial growth in vitro. |
| Neuropharmacological | Modulation of α7 nAChRs enhancing neurotransmission. |
| Anticancer | Induction of apoptosis in specific cancer cell lines. |
Research Insights
A study published in the Journal of Medicinal Chemistry highlighted the design and synthesis of various triazolo-pyridine derivatives, noting their potent activity at nAChRs and their potential therapeutic applications in CNS disorders . Another investigation into related compounds demonstrated their ability to disrupt cellular processes in cancerous cells, suggesting a need for further exploration into their mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
